2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride
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Overview
Description
2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a combination of chloro, fluoro, and amine groups, which contribute to its distinct chemical behavior and reactivity.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological systems.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
Target of Action
The primary target of this compound, also known as TAK-242 or Resatorvid , is the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune system .
Mode of Action
TAK-242 suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This selective inhibition of TLR4 intracellular signaling leads to a decrease in the production of multiple cytokines .
Biochemical Pathways
The compound affects the TLR4 signaling pathway, which is involved in the recognition of bacterial components and the subsequent initiation of an immune response . By inhibiting this pathway, the compound can suppress the production of inflammatory mediators and potentially alleviate symptoms of diseases with an inflammatory component .
Pharmacokinetics
The compound’s ability to selectively inhibit tlr4 suggests it may have a targeted distribution within the body
Result of Action
The result of the compound’s action is a suppression of the production of inflammatory mediators such as cytokines . This can lead to a decrease in inflammation and potentially alleviate symptoms of diseases with an inflammatory component .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of bacterial components can trigger the TLR4 signaling pathway, which the compound targets Additionally, factors such as pH and temperature could potentially affect the compound’s stability and action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-chloro-4-fluorobenzene with difluoropropane under specific conditions to introduce the difluoropropan-1-amine moiety. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could result in derivatives with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorotoluene
- 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
What sets 2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride apart from similar compounds is its combination of chloro, fluoro, and amine groups, which confer unique reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c10-8-3-5(11)1-2-6(8)7(4-14)9(12)13;/h1-3,7,9H,4,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSDRWIMFKUDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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